

Methyl Diazoacetate: A Technical Guide to Hazards and Toxicity for Researchers

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Compound of Interest

Compound Name: Methyl diazoacetate

Cat. No.: B3029509

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Executive Summary

Methyl diazoacetate (MDA) is a valuable reagent in organic synthesis, primarily utilized as a precursor to carbenes for cyclopropanation and insertion reactions.[1] Despite its utility, MDA presents significant hazards, including high acute toxicity, potential for explosive decomposition, and a notable lack of comprehensive toxicological data. This guide provides an in-depth overview of the known hazards of **methyl diazoacetate**, addresses the significant gaps in the toxicological literature, and outlines the standard experimental protocols that would be employed to thoroughly characterize its toxicity. The primary takeaway for researchers is the need for extreme caution and adherence to rigorous safety protocols when handling this compound, largely due to the uncharacterized nature of its long-term health effects.

Physicochemical Properties and Reactivity

Methyl diazoacetate is a yellow liquid soluble in many organic solvents such as diethyl ether and dichloromethane.[1] Its chemical structure, containing a diazo group adjacent to a carbonyl, is the source of both its synthetic utility and its inherent instability.

Table 1: Physicochemical Properties of **Methyl Diazoacetate**

Property	Value	Reference
CAS Number	6832-16-2	[2]
Molecular Formula	C ₃ H ₄ N ₂ O ₂	[2]
Molecular Weight	100.08 g/mol	[2]
Boiling Point	39–43 °C at 10 mmHg	[1]
Appearance	Yellow liquid	[1]

The primary reactivity of **methyl diazoacetate** involves the loss of nitrogen gas (N₂) upon thermal or photochemical stimulation to form a highly reactive carbene intermediate.[3] This carbene can then undergo a variety of synthetic transformations.[1]

Known Hazards

The handling of **methyl diazoacetate** is associated with two primary, well-documented hazards: its toxicity and its potential for explosive decomposition.

Toxicity

Methyl diazoacetate is known to be toxic if inhaled, ingested, or absorbed through the skin.[1] However, a thorough review of publicly available safety data sheets and toxicological databases reveals a significant and critical lack of quantitative data on its acute and chronic effects. For many standard toxicological endpoints, the available information is consistently "no data available".[4]

Table 2: Summary of Available Toxicological Data for **Methyl Diazoacetate**

Toxicity Endpoint	Finding	Reference
Acute Toxicity (Oral, Dermal, Inhalation)	No data available	[4]
Skin Corrosion/Irritation	No data available	[4]
Serious Eye Damage/Irritation	No data available	[4]
Respiratory or Skin Sensitization	No data available	[4]
Germ Cell Mutagenicity	No data available	[4]
Carcinogenicity	No data available	[4]
Reproductive Toxicity	No data available	[4]
Specific Target Organ Toxicity (Single Exposure)	No data available	[4]
Specific Target Organ Toxicity (Repeated Exposure)	No data available	[4]

This absence of data necessitates treating **methyl diazoacetate** as a substance with high potential for adverse health effects.

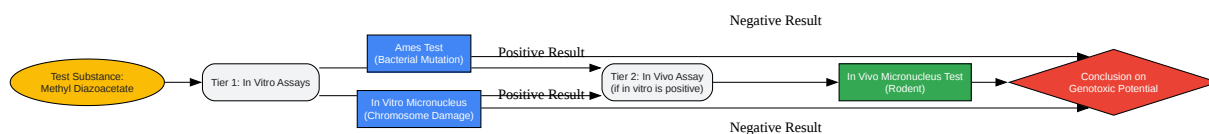
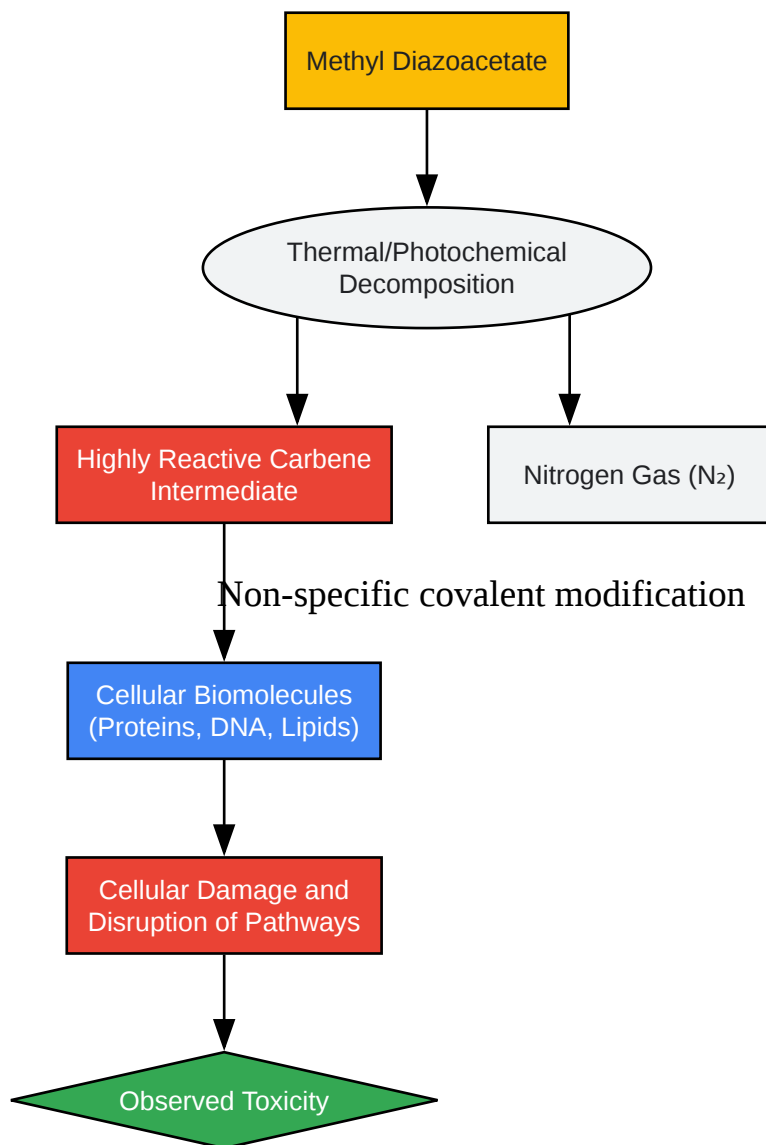
Explosivity and Thermal Instability

A significant physical hazard of **methyl diazoacetate** is its thermal instability. It has been reported to detonate if heated rapidly or to temperatures exceeding 50 °C.[5] The decomposition is highly exothermic and results in the rapid release of nitrogen gas, which can lead to a dangerous pressure buildup in closed systems. Caution should also be exercised to avoid shock.[1]

Mechanism of Toxicity: The Role of Carbene Intermediates

While specific signaling pathways for **methyl diazoacetate** toxicity have not been elucidated, the mechanism is presumed to be related to its primary reactive species: the carbene formed

upon decomposition.



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